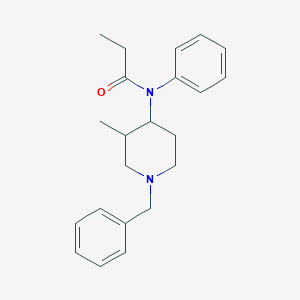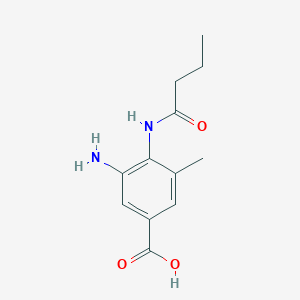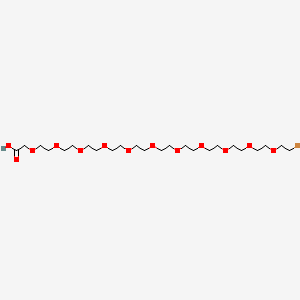
3-Buten-2-ol, 4-phenyl-, (2R,3E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is an organic compound with the molecular formula C({10})H({12})O This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a chiral molecule with specific stereochemistry
準備方法
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 3-Buten-2-ol, 4-phenyl-, (2R,3E)- involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with crotonaldehyde under controlled conditions to yield the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of benzaldehyde with acetaldehyde, followed by reduction and dehydration steps to form the final compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of precursor molecules in the presence of specific catalysts such as palladium on carbon (Pd/C) to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: 3-Buten-2-ol, 4-phenyl-, (2R,3E)- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: This compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides using reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether.
Substitution: SOCl(_2) in the presence of pyridine.
Major Products
Oxidation: Phenylbutanone or phenylbutanal.
Reduction: 4-phenylbutanol.
Substitution: 4-phenyl-3-buten-2-chloride.
科学的研究の応用
Chemistry
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.
Medicine
It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound is utilized in the manufacture of fragrances and flavors due to its aromatic properties.
作用機序
The mechanism by which 3-Buten-2-ol, 4-phenyl-, (2R,3E)- exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The phenyl group enhances its binding affinity to these targets, while the butenol structure allows for various chemical modifications that can modulate its activity.
類似化合物との比較
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenyl-3-buten-2-amine: Contains an amine group instead of a hydroxyl group.
4-Phenyl-3-buten-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
3-Buten-2-ol, 4-phenyl-, (2R,3E)- is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-Buten-2-ol, 4-phenyl-, (2R,3E)-, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
(E,2R)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m1/s1 |
InChIキー |
ZIJWGEHOVHJHKB-FCZSHJHJSA-N |
異性体SMILES |
C[C@H](/C=C/C1=CC=CC=C1)O |
正規SMILES |
CC(C=CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12102096.png)

![N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B12102102.png)

![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)




![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)



